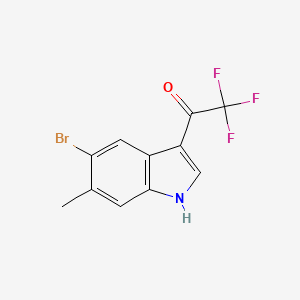

1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone

CAS No.:

Cat. No.: VC16491616

Molecular Formula: C11H7BrF3NO

Molecular Weight: 306.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrF3NO |

|---|---|

| Molecular Weight | 306.08 g/mol |

| IUPAC Name | 1-(5-bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C11H7BrF3NO/c1-5-2-9-6(3-8(5)12)7(4-16-9)10(17)11(13,14)15/h2-4,16H,1H3 |

| Standard InChI Key | BENSEZZLWXDDFK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is CHBrFNO, with a molar mass of 306.08 g/mol. Its structure integrates three key functional groups:

-

Bromo substituent at position 5: Enhances electrophilic substitution reactivity and influences electronic properties.

-

Methyl group at position 6: Contributes to steric effects and modulates solubility.

-

Trifluoroethanone at position 3: Introduces strong electron-withdrawing characteristics, stabilizing the indole ring and altering dipole moments .

The presence of fluorine atoms in the trifluoroethanone group significantly impacts the compound’s lipophilicity and metabolic stability, making it a candidate for drug discovery .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molar Mass | 306.08 g/mol |

| IUPAC Name | 1-(5-Bromo-6-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |

| CAS Number | Not formally assigned |

| SMILES | CC1=C(Br)C=C2C(=CN2)C(=O)C(F)(F)F |

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis of 1-(5-Bromo-6-methyl-3-indolyl)-2,2,2-trifluoroethanone is documented, analogous compounds like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1) provide a template for its preparation . A plausible route involves:

-

Indole Core Functionalization:

-

Hybrid Acid Catalysis:

Reaction Scheme:

Challenges and Yield Optimization

-

Regioselectivity: Competing bromination at position 4 or 7 may occur, necessitating careful control of reaction temperature and stoichiometry.

-

Steric Hindrance: The methyl group at position 6 may slow trifluoroacetylation; using excess TFAA and prolonged reaction times improves yields .

-

Purification: Column chromatography (hexane/EtOAc gradients) effectively isolates the product from byproducts like intramolecular cyclization adducts .

Physicochemical Properties

Spectral Characterization

-

H NMR: Key signals include:

-

F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .

-

IR Spectroscopy: Strong absorption at 1715 cm (C=O stretch) and 1320 cm (C-F stretch) .

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane, THF, and ethyl acetate; poorly soluble in water due to the hydrophobic trifluoromethyl group.

-

Storage: Stable under inert atmospheres at -20°C; decomposes upon prolonged exposure to moisture .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Indole derivatives with trifluoromethyl groups are prized for their bioactivity:

-

Anticancer Agents: The bromo and trifluoroethanone groups enhance DNA intercalation and topoisomerase inhibition .

-

Antimicrobials: Fluorinated indoles disrupt microbial cell membranes via hydrophobic interactions .

Materials Science Applications

-

Organic Semiconductors: The electron-deficient trifluoromethyl group improves charge transport in π-conjugated systems.

-

Fluorescent Probes: Indole-based fluorophores with bromo substituents exhibit tunable emission spectra for imaging applications .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion |

| H315 | Wear protective gloves |

| H335 | Use in well-ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume